Compound Description: This series of compounds represents a novel class of potential non-steroidal anti-inflammatory drugs (NSAIDs). They were synthesized and evaluated for their anti-inflammatory activity in inhibiting carrageenan-induced paw edema in rats. []
Compound Description: These five novel compounds were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, utilizing N-chloroacetylation and N-alkylation reactions. []
Compound Description: This compound was synthesized and its antimicrobial activity was evaluated. The compound exhibited good activity against S. aureus and C. albicans. []
Compound Description: This series of compounds was synthesized and evaluated for their affinity for the 5-HT1A and 5-HT2A receptors. Some of these compounds exhibited high affinity for the 5-HT1A receptor and displayed antagonist activity. []
1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives
Compound Description: This series of novel phenylpiperazine and phenylpiperidine derivatives, incorporating a 3,3-disubstituted pyrrolidin-2-one fragment, was synthesized and studied for their binding affinity to α1-adrenoceptors (ARs) and their antiarrhythmic and antihypertensive activities. []
N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives
Compound Description: This series of 20 novel compounds was synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Their neurotoxicity was also examined. []
Compound Description: This group of compounds was synthesized and investigated for their anticonvulsant and neurotoxic properties. Structural modifications involved introducing an aromatic ring to the cyclohexane ring, either as a flexible fragment with conformational freedom or as a rigidified skeleton. []
Compound Description: This novel compound was synthesized and evaluated for in vitro antioxidant activity, in vivo analgesic activity, and anti-inflammatory activity. []
Compound Description: CBS-3595 is a potent dual p38α MAPK/PDE-4 inhibitor with demonstrated activity against TNFα-related diseases. []
Compound Description: This compound, along with its intermediates, is highlighted for its potential as a hypolipidemic and hypocholesterolemic agent. []
Compound Description: These compounds are analogs of hexahydro-difenidol (HHD) and hexahydro-sila-difenidol (HHSiD), synthesized and studied for their affinities at recombinant human muscarinic M1-M5 receptors. Compound 4b exhibited potent and M3-preferring antimuscarinic activity. []
2-(4-(2-(1,3-Dibutyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)ethyl)phenoxy)-N-(3-(diethylamino)propyl)acetamide (27) and 2-(4-(2-(1,3-Dibutyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)ethyl)phenoxy)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide (36)
Compound Description: These compounds belong to a series of tricyclic xanthine derivatives designed as potential adenosine receptor (AR) antagonists. Both compounds showed potent AR antagonist activity and high water solubility. Compound 36 was identified as a promising candidate for in vivo applications due to its favorable drug-like properties. []
Compound Description: These compounds are part of a series of indole-2-carboxamide and 3-acetamide derivatives studied for their antioxidant properties and effects on heme oxygenase (HO) activity. []
Compound Description: These compounds, all containing a 1-(fluorophenyl)piperazin-4-ylmethyl moiety, were synthesized and evaluated for their affinity towards serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors. []
Compound Description: This compound is a MEK inhibitor investigated for its potential in cancer treatment, particularly in combination with other anticancer agents. [, ]
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist being investigated for the treatment of asthma and chronic obstructive pulmonary disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.